[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate
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Overview
Description
[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate is a research compound with the molecular formula C2H8N2O4S2 and a molecular weight of 188.23 g/mol. This compound is primarily used in scientific research and has not been approved for medical or veterinary use.
Preparation Methods
The synthesis of [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing similar compounds include nucleophilic substitution reactions and the use of dehydrating agents . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and consistency.
Chemical Reactions Analysis
[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfur-containing groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino or methylsulfanyl groups with other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in studies involving sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Medicine: Research into potential therapeutic applications, although it is not approved for medical use.
Mechanism of Action
The mechanism of action for [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate involves its interaction with molecular targets through its amino and methylsulfanyl groups. These interactions can affect various biochemical pathways, including those involving sulfur metabolism and amino group transfer reactions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to [Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate include:
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and are used in similar research applications.
Sulfoximines: Known for their medicinal chemistry properties, sulfoximines share structural similarities with this compound.
Sulfonamides: These compounds are widely used in medicinal chemistry and share some functional group similarities.
Properties
IUPAC Name |
[amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH2+])N.OS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14527-26-5 |
Source
|
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7, 2260-00-6 |
Source
|
Record name | S-Methylisothiourea hemisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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